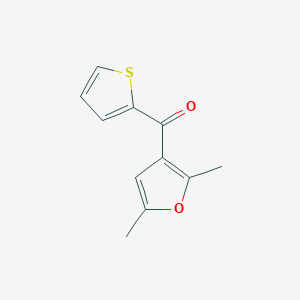
Methanone, (2,5-dimethyl-3-furanyl)-2-thienyl-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methanone, (2,5-dimethyl-3-furanyl)-2-thienyl- is an organic compound that belongs to the class of aromatic ketones It features a furan ring substituted with two methyl groups and a thienyl group attached to the carbonyl carbon
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Methanone, (2,5-dimethyl-3-furanyl)-2-thienyl- typically involves the reaction of 2,5-dimethylfuran with thiophene-2-carboxylic acid chloride in the presence of a base such as pyridine. The reaction is carried out under reflux conditions to facilitate the formation of the desired ketone.
Industrial Production Methods
Industrial production of Methanone, (2,5-dimethyl-3-furanyl)-2-thienyl- may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Catalysts and solvents are chosen to minimize environmental impact and ensure cost-effectiveness.
Análisis De Reacciones Químicas
Types of Reactions
Methanone, (2,5-dimethyl-3-furanyl)-2-thienyl- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: Electrophilic substitution reactions can occur on the furan or thienyl rings, leading to various substituted derivatives.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Electrophiles such as halogens or nitro groups in the presence of catalysts like aluminum chloride.
Major Products Formed
Oxidation: Carboxylic acids or aldehydes.
Reduction: Alcohols.
Substitution: Halogenated or nitrated derivatives.
Aplicaciones Científicas De Investigación
Methanone, (2,5-dimethyl-3-furanyl)-2-thienyl- has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential use in drug development due to its unique structural features.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of Methanone, (2,5-dimethyl-3-furanyl)-2-thienyl- involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The pathways involved may include inhibition of enzyme activity or alteration of signal transduction processes.
Comparación Con Compuestos Similares
Similar Compounds
- Methanone, (2,5-dimethyl-3-furanyl)phenyl-
- Methanone, (2,5-dimethyl-3-furanyl)(4-methylphenyl)-
- Methanone, (2,5-dimethyl-3-furanyl)(4-ethylphenyl)-
Uniqueness
Methanone, (2,5-dimethyl-3-furanyl)-2-thienyl- is unique due to the presence of both furan and thienyl rings, which impart distinct electronic and steric properties. This uniqueness makes it a valuable compound for various applications, distinguishing it from other similar compounds.
Propiedades
Número CAS |
57248-18-7 |
|---|---|
Fórmula molecular |
C11H10O2S |
Peso molecular |
206.26 g/mol |
Nombre IUPAC |
(2,5-dimethylfuran-3-yl)-thiophen-2-ylmethanone |
InChI |
InChI=1S/C11H10O2S/c1-7-6-9(8(2)13-7)11(12)10-4-3-5-14-10/h3-6H,1-2H3 |
Clave InChI |
VGTHZLUTCLIWJX-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC(=C(O1)C)C(=O)C2=CC=CS2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


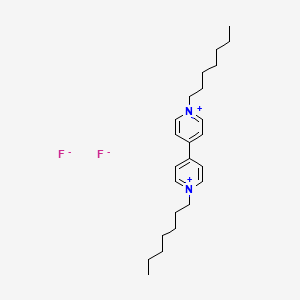

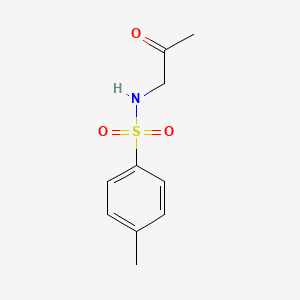
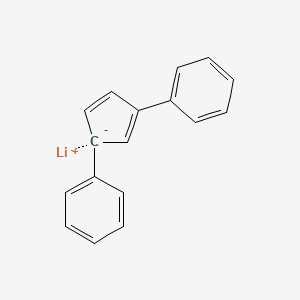

![Trimethoxy[(propylsulfanyl)methyl]silane](/img/structure/B14627530.png)
![2,2'-Disulfanediylbis[4-(morpholin-4-yl)-1,3-benzothiazole]](/img/structure/B14627533.png)
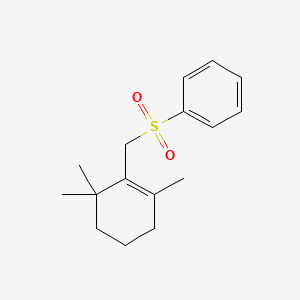
![2-Heptanone, 6-methyl-5-[2-(2-methyl-1,3-dioxolan-2-yl)ethyl]-](/img/structure/B14627543.png)


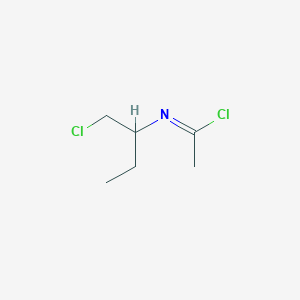
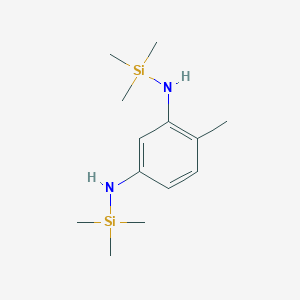
![N-[amino-(4-methylphenyl)methylidene]benzamide](/img/structure/B14627570.png)
